molecular formula C20H31N3O2 B8549946 tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B8549946
M. Wt: 345.5 g/mol
InChI Key: MEMGBJQRSODWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyridin-4-yl-methyl Group: This step involves the alkylation of the spirocyclic core with a pyridin-4-yl-methyl halide under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives

Uniqueness

tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile building block in drug discovery and development.

Properties

Molecular Formula

C20H31N3O2

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl 9-(pyridin-4-ylmethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C20H31N3O2/c1-19(2,3)25-18(24)23-14-8-20(9-15-23)6-12-22(13-7-20)16-17-4-10-21-11-5-17/h4-5,10-11H,6-9,12-16H2,1-3H3

InChI Key

MEMGBJQRSODWCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC3=CC=NC=C3)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (60% strength in mineral oil, 709 mg, 29.52 mmol) was added to a mixture of 3,9-diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester (2.5 g, 9.84 mmol) in DMF (50 ml) at 0° C., the mixture was stirred at room temperature for 2 h, 4-(bromomethyl)-pyridine HCl (2.42 mg, 14.76 mmol) was then added and the mixture was stirred at room temperature for 16 h. Finally, ice was added and the reaction mixture was extracted with ethyl acetate. The combined organic phases were washed with water and sat. NaCl solution, dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (mobile phase methanol/methylene chloride). Yield: 35%
Name
Quantity
709 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.